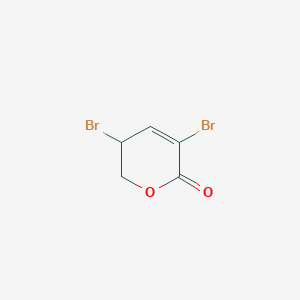

3,5-Dibromo-5,6-dihydropyran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2O2/c6-3-1-4(7)5(8)9-2-3/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDISJGGRGCJYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=C(C(=O)O1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dibromo-5,6-dihydropyran-2-one chemical structure

An In-depth Technical Guide to 3,5-Dibromo-5,6-dihydropyran-2-one: Synthesis, Properties, and Applications

Introduction

This compound (CAS No. 56207-18-2) is a halogenated lactone that serves as a pivotal intermediate in synthetic organic chemistry.[1] While not a widely known end-product, its true value lies in its functionality as a precursor to more complex heterocyclic systems. The dihydropyran-2-one scaffold itself is of considerable interest in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this versatile building block.

Chemical Structure and Physicochemical Properties

The structural foundation of this compound is an α,β-unsaturated δ-lactone ring. The key features are two bromine atoms: one at the vinylic C3 position and another at the allylic C5 position. This specific arrangement of functional groups dictates the compound's reactivity and synthetic utility.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a verified procedure and represents a self-validating system for the synthesis. [4] Materials & Equipment:

-

3-Bromo-5,6-dihydro-2H-pyran-2-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Benzoyl peroxide (0.04 eq)

-

Carbon tetrachloride (CCl₄), freshly distilled

-

Round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle

-

Filtration apparatus, rotary evaporator, silica gel for chromatography

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Charging Flask: Charge the flask with 3-bromo-5,6-dihydro-2H-pyran-2-one, N-bromosuccinimide, benzoyl peroxide, and carbon tetrachloride.

-

Reaction: Heat the mixture to reflux. The reaction is typically initiated shortly after reflux begins, indicated by a color change. Monitor the reaction progress by TLC or ¹H NMR analysis of small aliquots.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford pure 3,5-dibromo-5,6-dihydro-2H-pyran-2-one. [4]

Reactivity and Synthetic Applications

The primary utility of this compound is as a stable precursor to 3-bromo-2H-pyran-2-one. [4]The latter is a highly versatile ambiphilic diene used in Diels-Alder cycloaddition reactions to construct functionalized aromatic systems. [1] The conversion is achieved through a base-mediated elimination of hydrogen bromide (HBr). The bromine at the C5 position and the adjacent proton at C4 are removed, creating a new double bond and forming the aromatic 2-pyrone ring system.

Mechanism: E2 Elimination

Caption: Conversion to 3-bromo-2H-pyran-2-one via elimination.

The broader class of 5,6-dihydropyran-2-ones are recognized as valuable pharmacophores. [2]Their α,β-unsaturated carbonyl moiety can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins. This mechanism is believed to underpin many of their observed biological effects. [2][5]

Conclusion

This compound is a specialized yet crucial chemical intermediate. Its synthesis via radical bromination is well-established, and its primary value is realized in its conversion to 3-bromo-2H-pyran-2-one, a key component for constructing complex molecular architectures through cycloaddition reactions. For researchers in organic synthesis and drug discovery, understanding the properties and handling of this compound provides access to a powerful tool for building novel heterocyclic structures.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-one. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Bromo-2H-pyran-2-one. Coll. Vol. 9, p.88 (1998); Vol. 71, p.227 (1993). Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (R)-5,6-dihydropyran-2-one derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of dihydropyranones and dihydropyrano[2,3-d]d[4][6]ioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-dibromo-2H-pyran-2-one. Retrieved from [Link]

-

Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. 92, 148-155. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Synthesis of 2H-Pyran-2-ones and of 3. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Dihydro-2H-pyran-2-one. Retrieved from [Link]

-

J-STAGE. (n.d.). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti- Cell-Migration and Anticancer Activity. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-5,6-dihydro-2H-pyran-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dihydro-2H-pyran. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,6-Dihydro-2H-pyran-2-one. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

Sources

3,5-Dibromo-5,6-dihydropyran-2-one physical properties

An In-Depth Technical Guide to the Physical Properties and Handling of 3,5-Dibromo-5,6-dihydropyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a key synthetic intermediate. While the 5,6-dihydropyran-2-one scaffold is a valuable pharmacophore found in numerous biologically active compounds[1][2], this specific dibrominated derivative is primarily utilized in laboratory settings for further chemical transformations. This document consolidates available data on its synthesis, characterization, and handling to support its effective use in research and development.

Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 56207-18-2 | [3] |

| Molecular Formula | C₅H₄Br₂O₂ | Alfa Chemistry |

| Molecular Weight | 255.89 g/mol | Alfa Chemistry |

| Appearance | Yellow oil that crystallizes on standing | [3] |

| Melting Point | 60.5–62.5 °C (lit. 64–65 °C) | [3] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in chloroform (CDCl₃) and ethyl acetate/hexane mixtures. Data in other common laboratory solvents is not specified but can be inferred from its use in organic synthesis protocols. | [3] |

Spectroscopic and Analytical Data

Characterization of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The proton NMR provides a distinct signature for the dihydropyran ring structure.

¹H NMR Spectroscopy

The proton NMR spectrum, as reported in Organic Syntheses, provides the following characteristic peaks:

-

¹H NMR (400 MHz, CDCl₃) δ: 4.62–4.67 (m, 1 H), 4.76–4.81 (m, 2 H), 7.37 (d, 1 H, J = 5.7 Hz)[3].

Note: Comprehensive ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this specific compound are not detailed in readily accessible scientific literature. Researchers should perform these analyses on their synthesized material for complete characterization.

Synthesis and Purification: A Field-Proven Protocol

The most reliable and well-documented procedure for the preparation of this compound is via the bromination of its precursor, 3-bromo-5,6-dihydro-2H-pyran-2-one. This method, detailed in Organic Syntheses, is a trusted and reproducible protocol.

Rationale Behind Experimental Choices

The choice of N-bromosuccinimide (NBS) as the brominating agent is critical. NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. The reaction is initiated by benzoyl peroxide, a radical initiator, which decomposes upon heating to generate radicals that facilitate the allylic bromination process. Carbon tetrachloride (CCl₄) is used as the solvent due to its inertness under radical conditions and its ability to dissolve the reactants. The subsequent purification by column chromatography is essential to remove the succinimide byproduct and any unreacted starting material.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

-

Preparation: A 1-L, flame-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere is charged with 15.8 g (0.089 mol) of 3-bromo-5,6-dihydro-2H-pyran-2-one, 16.5 g (0.093 mol) of N-bromosuccinimide (NBS), 0.8 g (3.3 mmol) of benzoyl peroxide, and 455 mL of freshly distilled carbon tetrachloride[3].

-

Reaction: The mixture is heated to reflux with stirring. The reaction progress should be monitored to determine completion[3].

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator[3].

-

Purification: The resulting crude material is purified by flash column chromatography on silica gel. Elution with a gradient of 20–50% ethyl acetate in hexane yields the pure 3,5-dibromo-5,6-dihydro-2H-pyran-2-one as a yellow oil, which crystallizes upon standing[3].

Chemical Reactivity and Applications

The primary documented application of this compound is its role as a key intermediate in the synthesis of 3-bromo-2H-pyran-2-one. This transformation is an elimination reaction, a fundamental process in organic synthesis.

Dehydrobromination to 3-Bromo-2H-pyran-2-one

The treatment of this compound with a base, such as triethylamine (Et₃N), in a suitable solvent like methylene chloride, facilitates an E2 elimination reaction. The base abstracts a proton, leading to the elimination of HBr and the formation of a new double bond, resulting in the aromatic 3-bromo-2H-pyran-2-one[3]. This subsequent product is a valuable building block for cycloaddition reactions[3].

Caption: Conversion of this compound to 3-Bromo-2H-pyran-2-one.

Safety, Handling, and Storage

Given the limited specific safety data for this compound, a cautious approach based on its chemical structure and information from available safety data sheets (SDS) for related compounds is essential.

Hazard Identification

-

A specific GHS classification for this compound is not available[4].

-

However, the closely related compound, 3,5-dibromo-2H-pyran-2-one, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[5]. It is prudent to handle the title compound with similar precautions.

Handling and Personal Protective Equipment (PPE)

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors[6].

-

Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact[6].

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact[6]. Contaminated clothing should be removed and washed before reuse[6].

-

Respiratory Protection: If working outside of a fume hood or if aerosol formation is possible, a suitable respirator should be used[6].

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4].

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor[4].

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[4].

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[4].

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area[6].

-

While specific stability data is lacking, based on its synthesis, it is stable to standard chromatographic purification. For long-term storage, refrigeration may be advisable to prevent potential degradation, similar to recommendations for related pyrone compounds[7].

References

-

PubChem. (n.d.). 3,5-dibromo-2H-pyran-2-one (CID 11379789). National Center for Biotechnology Information. Retrieved from [Link]

- ChemScene. (2021, March 26). Safety Data Sheet for (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.

- Alfa Chemistry. (n.d.). CAS 56207-18-2 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one.

- Hamdy, A. K., et al. (2025, April 28). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. This paper discusses the biological significance of the general 5,6-dihydropyran-2-one scaffold.

- ResearchGate. (2025, August 6). Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones.

-

Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (2015, May 29). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 3,5-dibromo-2H-pyran-2-one | C5H2Br2O2 | CID 11379789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. orgsyn.org [orgsyn.org]

3,5-Dibromo-5,6-dihydropyran-2-one molecular weight

An In-Depth Technical Guide to 3,5-Dibromo-5,6-dihydropyran-2-one: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated lactone of interest to researchers in organic synthesis and drug discovery. The document details the compound's physicochemical properties, provides a validated protocol for its synthesis and purification, and offers an in-depth analysis of its structural characterization using modern spectroscopic techniques. The causality behind experimental choices is explained to provide field-proven insights for professionals in the field. This guide is intended to serve as a practical resource for scientists working with or considering the use of brominated dihydropyranones in their research endeavors.

Introduction to Halogenated Dihydropyranones

The 5,6-dihydropyran-2-one scaffold is a prominent heterocyclic motif present in a wide array of natural products and synthetic compounds.[1][2] These molecules have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] The bioactivity is often attributed to the α,β-unsaturated carbonyl system, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1]

The introduction of halogen atoms, particularly bromine, into the dihydropyranone ring can significantly modulate the compound's electrophilicity, lipophilicity, and metabolic stability, making halogenated analogs valuable tools for chemical biology and drug development. This compound serves as a key intermediate in the synthesis of other functionalized pyranones.[4] This guide focuses on its fundamental chemical properties, synthesis, and characterization.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 255.89 g/mol | [5] |

| Molecular Formula | C₅H₄Br₂O₂ | [5] |

| CAS Number | 56207-18-2 | [5] |

| Appearance | Yellow oil that may crystallize on standing | [4] |

| Melting Point | 60.5–62.5 °C | [4] |

| Canonical SMILES | C1C(C=C(C(=O)O1)Br)Br | [5] |

| InChI Key | JDISJGGRGCJYPN-UHFFFAOYSA-N | [5] |

Synthesis and Purification Protocol

The synthesis of this compound can be achieved from 3-bromo-5,6-dihydro-2H-pyran-2-one through a bromination reaction. The following protocol is based on established synthetic procedures.[4]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5,6-dihydro-2H-pyran-2-one in carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude material by flash chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure 3,5-dibromo-5,6-dihydro-2H-pyran-2-one as a yellow oil which may crystallize.[4]

Rationale for Experimental Choices

-

N-Bromosuccinimide (NBS): NBS is selected as the brominating agent for allylic bromination. It provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to the double bond.

-

AIBN: AIBN serves as a radical initiator. Upon heating, it decomposes to form nitrogen gas and cyanoisopropyl radicals, which then initiate the radical chain reaction for bromination.

-

Carbon Tetrachloride (CCl₄): CCl₄ is a classic non-polar solvent for radical reactions. It is inert under the reaction conditions and effectively dissolves the reactants.

-

Silica Gel Chromatography: This is a standard and highly effective method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and byproducts.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. A combination of mass spectrometry and NMR spectroscopy provides unambiguous evidence for the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a molecule. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of halogens.[6]

Expertise in Interpretation: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8] A compound containing two bromine atoms will therefore exhibit a characteristic isotopic cluster for the molecular ion (M⁺). The expected pattern will consist of three peaks:

-

M⁺ peak: Contains two ⁷⁹Br isotopes.

-

[M+2]⁺ peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]⁺ peak: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks is expected to be in a ratio of approximately 1:2:1.

Caption: Expected isotopic pattern for the molecular ion in the mass spectrum.

Expected m/z Values for the Molecular Ion Cluster:

| Ion | Isotopic Composition | Approximate m/z | Expected Relative Intensity |

| M⁺ | C₅H₄(⁷⁹Br)₂O₂ | 253.86 | 1 |

| [M+2]⁺ | C₅H₄(⁷⁹Br)(⁸¹Br)O₂ | 255.86 | 2 |

| [M+4]⁺ | C₅H₄(⁸¹Br)₂O₂ | 257.86 | 1 |

Note: The exact m/z values are calculated based on the precise masses of the isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for confirming the structure.[4]

-

δ 7.37 (d, 1H, J = 5.7 Hz): This signal corresponds to the vinyl proton on the carbon adjacent to the carbonyl group. The doublet splitting arises from coupling to the proton at the C5 position.

-

δ 4.62–4.81 (m, 3H): This complex multiplet corresponds to the three protons on the saturated part of the ring (C5 and C6). The protons on C6 are diastereotopic and couple with each other and the proton on C5. The proton on C5 is coupled to the vinyl proton and the two protons on C6.

¹³C NMR: While not explicitly found in the initial search results for this specific molecule, based on related structures[4], the expected ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the ring, including a signal for the carbonyl carbon (C=O) typically in the range of 160-170 ppm.

Potential Applications in Drug Development

The 5,6-dihydropyran-2-one core is a "privileged scaffold" in medicinal chemistry.[1] Compounds containing this moiety have been investigated for a range of therapeutic applications:

-

Anticancer Agents: Many natural and synthetic dihydropyranones exhibit cytotoxicity against various cancer cell lines.[1]

-

Antiviral Activity: The HIV protease inhibitor Tipranavir is a notable example of a drug containing a dihydropyranone ring.[1]

-

Enzyme Inhibition: Brominated compounds, in general, have been explored as inhibitors for various enzymes, such as protein tyrosine phosphatase 1B (PTP1B), a target in diabetes.[9]

This compound serves as a versatile building block. The two bromine atoms provide reactive handles for further chemical modification through reactions like cross-coupling, substitution, or elimination, enabling the synthesis of a library of derivatives for screening in drug discovery programs.[4]

Safety and Handling

References

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).

- CAS 56207-18-2 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one - Alfa Chemistry. (n.d.).

- Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts.

- 2H-Pyran-2-one, 3-bromo-. (n.d.). Organic Syntheses Procedure.

- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.

- 3,5-dibromo-2H-pyran-2-one | C5H2Br2O2 | CID 11379789 - PubChem. (n.d.).

- Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate.

- The molecule that gave the mass spectrum shown here contains a ha... - Pearson. (n.d.).

- Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. (2015, May 29). Organic Syntheses.

- Synthesis of 5,6-dihydropyran-2-ones. (n.d.). Organic Chemistry Portal.

- Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti- Cell-Migration and Anticancer Activity. (2025, April 28). Synlett.

- Analysis of 7-Membered Lactones by Computational NMR Methods. (n.d.). National Institutes of Health.

- Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. (2025, August 6). ResearchGate.

- 17O NMR SPECTROSCOPY OF LACTONES. (n.d.).

- 5,6-Dihydro-2H-pyran-2-one | C5H6O2 | CID 520660 - PubChem. (n.d.).

- 5,6-Dihydro-2H-pyran-2-one technical grade, 90 3393-45-1 - Sigma-Aldrich. (n.d.).

- (Br) Bromine NMR. (n.d.).

- Chemical Properties of 3,6-Dihydro-2H-pyran-2-one - Cheméo. (n.d.).

- Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. (2021, March). PubMed.

- (79)Br NMR spectroscopy as a practical tool for kinetic analysis. (2009, April). PubMed.

- Characterization of brominated natural rubber by solution-state 2D NMR spectroscopy | Request PDF. (n.d.). ResearchGate.

- Recent advances in the field of naturally occurring 5,6-dihydropyran-2-ones. (n.d.). ResearchGate.

- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (n.d.). MDPI.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,5-dibromo-2H-pyran-2-one | C5H2Br2O2 | CID 11379789 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3,5-Dibromo-5,6-dihydropyran-2-one from 3-bromo-5,6-dihydro-2H-pyran-2-one

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-5,6-dihydropyran-2-one

Foreword: The Strategic Importance of Halogenated Lactones

In the landscape of modern organic synthesis and drug development, halogenated heterocycles serve as exceptionally versatile building blocks. Their unique electronic properties and susceptibility to a wide array of nucleophilic and organometallic coupling reactions make them invaluable intermediates. Among these, this compound is a noteworthy scaffold, offering two distinct bromine atoms that can be selectively functionalized to construct complex molecular architectures. This guide provides a comprehensive exploration of its synthesis from 3-bromo-5,6-dihydro-2H-pyran-2-one, grounded in mechanistic principles and validated experimental protocols, to empower researchers in their synthetic endeavors.

The Core Transformation: Mechanistic Insights into Allylic Bromination

The conversion of 3-bromo-5,6-dihydro-2H-pyran-2-one to this compound is achieved through a radical-mediated allylic bromination. This class of reaction is specifically designed to install a bromine atom at a carbon adjacent to a double bond, leaving the olefinic bond intact.

The Reagents of Choice: A Causal Analysis

The success of this synthesis hinges on the judicious selection of reagents, each playing a critical role in directing the reaction pathway towards the desired product.

-

Substrate: 3-bromo-5,6-dihydro-2H-pyran-2-one serves as the starting material. The key feature is the allylic C-H bonds at the C5 position, which are weaker than other C-H bonds in the molecule and thus susceptible to radical abstraction.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination.[1][2] Unlike molecular bromine (Br₂), which readily adds across double bonds via electrophilic addition, NBS maintains an extremely low, steady-state concentration of Br₂ in the reaction medium.[1] This is crucial for suppressing the competing and undesired dibromination of the alkene.

-

Radical Initiator: The reaction requires a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to kickstart the chain reaction.[3][4] These molecules possess a weak bond that undergoes homolytic cleavage upon heating or irradiation to generate initial radicals.

-

Solvent: The reaction is typically performed in an inert, non-polar solvent like carbon tetrachloride (CCl₄) .[3][4] Its inertness prevents it from participating in the radical process. However, due to the toxicity and environmental concerns of CCl₄, safer alternatives like cyclohexane can be employed.

The Radical Chain Mechanism

The reaction proceeds via a well-established free-radical chain mechanism, which can be dissected into three distinct phases: initiation, propagation, and termination.

-

Initiation: The process begins with the homolytic cleavage of the initiator (e.g., benzoyl peroxide) upon heating, generating initial radicals. These radicals react with trace amounts of hydrogen bromide (HBr), invariably present in the system, to produce a bromine radical (Br•). The primary role of NBS is to react with this HBr, generated during the propagation steps, to produce a controlled supply of molecular bromine (Br₂).[5]

-

Propagation: This is a self-sustaining cycle where the desired product is formed, and the radical chain carrier is regenerated.

-

Step 1: A bromine radical (Br•) abstracts a hydrogen atom from the allylic position (C5) of 3-bromo-5,6-dihydro-2H-pyran-2-one. This is the rate-determining step and results in the formation of a resonance-stabilized allylic radical. The stability of this intermediate is key to the selectivity of the reaction.

-

Step 2: The allylic radical reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to yield the final product, this compound, and a new bromine radical (Br•), which continues the chain.

-

-

Termination: The reaction ceases when two radicals combine to form a non-radical species. This can occur in various ways, such as the combination of two bromine radicals.

Caption: Standard apparatus for reflux under an inert atmosphere.

Reagents and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Molar Equiv. |

| 3-bromo-5,6-dihydro-2H-pyran-2-one | 177.01 | 0.089 | 15.8 g | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 0.093 | 16.5 g | 1.04 |

| Benzoyl Peroxide | 242.23 | 0.0033 | 0.8 g | 0.037 |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | 455 mL | - |

Step-by-Step Procedure

-

Charging the Flask: Under a positive pressure of nitrogen, charge the round-bottomed flask with 3-bromo-5,6-dihydro-2H-pyran-2-one (15.8 g, 0.089 mol), N-bromosuccinimide (16.5 g, 0.093 mol), benzoyl peroxide (0.8 g, 3.3 mmol), and freshly distilled carbon tetrachloride (455 mL). [3]2. Reaction Execution: Heat the stirred mixture to a gentle reflux using a heating mantle. The reaction is often accompanied by a color change. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. [4]3. Work-up:

-

Allow the reaction mixture to cool to room temperature. The byproduct, succinimide, will precipitate as a white solid.

-

Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄ to recover any trapped product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound as an oil or solid. [3][4]4. Purification:

-

The crude product is often sufficiently pure for subsequent steps. [3] * For an analytically pure sample, purification can be achieved via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. [3]

-

Product Characterization

| Property | Value | Source |

| Appearance | Yellow oil that crystallizes on standing | [3] |

| Molecular Formula | C₅H₄Br₂O₂ | [6] |

| Molecular Weight | 255.89 g/mol | [6] |

| Melting Point | 60.5–62.5 °C | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ: 4.62–4.67 (m, 1H), 4.76–4.81 (m, 2H), 7.37 (d, 1H, J = 5.7 Hz) | [3] |

Safety, Handling, and Troubleshooting

Critical Safety Considerations

Scientific integrity demands a rigorous approach to safety. All manipulations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

N-Bromosuccinimide (NBS): A corrosive solid that causes severe skin burns and eye damage. [7][8]It is also an oxidizer and should be stored away from combustible materials. [9][10]Handle with care, avoiding dust formation. [7][10]* Benzoyl Peroxide: A strong oxidizing agent that can be explosive when dry. It is typically supplied wetted with water to mitigate this risk.

-

Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent that is also an ozone-depleting substance. Its use is highly restricted. Where possible, it should be replaced with a less hazardous solvent such as cyclohexane.

-

Brominated Products: Organic bromides are generally irritants and should be handled with caution. Avoid skin and eye contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. [7][8]

Troubleshooting Common Issues

-

Low Yield:

-

Cause: Impure or wet NBS can lead to lower yields. Ensure NBS is of high purity and handled under anhydrous conditions.

-

Solution: Recrystallize NBS from water if its purity is suspect. Ensure all glassware is thoroughly dried.

-

-

Formation of Byproducts:

-

Cause: If the concentration of Br₂ becomes too high, electrophilic addition to the double bond can compete with the desired radical reaction.

-

Solution: Ensure slow and steady initiation. Do not add an excessive amount of initiator. Maintain a gentle reflux to avoid rapid decomposition of the initiator.

-

-

Incomplete Reaction:

-

Cause: Insufficient heating or deactivation of the initiator.

-

Solution: Ensure the reaction is maintained at a consistent reflux. If the reaction stalls, a small additional portion of the initiator can be carefully added.

-

Conclusion

The synthesis of this compound via allylic bromination is a robust and reliable transformation that provides access to a valuable synthetic intermediate. A thorough understanding of the radical chain mechanism is paramount to appreciating the critical roles of NBS as a controlled bromine source and the initiator in commencing the reaction. By adhering to the validated protocol and exercising stringent safety precautions, researchers can confidently and reproducibly execute this synthesis, paving the way for further molecular exploration.

References

-

N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [Link]

-

Safety Data Sheet: N-Bromosuccinimide. ChemScience. [Link]

-

Synthesis of 3,4-dihydropyran-2-ones. Organic Chemistry Portal. [Link]

-

Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. [Link]

-

AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

-

Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]

-

Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

-

3,5-dibromo-2H-pyran-2-one | C5H2Br2O2 | CID 11379789. PubChem. [Link]

-

Synthesis of dihydropyranones and dihydropyrano[2,3-d]d[7][9]ioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. ResearchGate. [Link]

-

A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. ResearchGate. [Link]

-

Bromination of 2-pyrone. Semantic Scholar. [Link]

-

Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. National Institutes of Health. [Link]

-

Allylic halogenation and oxidation of long chain α,β‐unsaturated ester. Sci-Hub. [Link]

-

Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses. [Link]

-

Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. ResearchGate. [Link]

-

Recent Advances in the Synthesis of 2H-Pyrans. National Institutes of Health. [Link]

-

Evidence for α-lactone intermediates in addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. ResearchGate. [Link]

-

Purification and Isolation of α-Chloro-β-Lactone Precursor. Bridgewater College Digital Commons. [Link]

-

Preparation of 3,5-dibromo-2-pyrone. ResearchGate. [Link]

-

What is Allylic Bromination?. Master Organic Chemistry. [Link]

-

A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols. Organic Letters. [Link]

-

NBS Allylic Bromination Deep-Dive: Br₂, resonance hybrids, and product selectivity. YouTube. [Link]

-

3-Bromo-2H-pyran-2-one | CAS 19978-32-6. AMERICAN ELEMENTS. [Link]

-

Chemical Properties of 3,6-Dihydro-2H-pyran-2-one. Cheméo. [Link]

-

3,5-Dibromo-2-pentanone | C5H8Br2O | CID 12567922. PubChem. [Link]

-

A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. ResearchGate. [Link]

-

5,6-Dihydro-2H-pyran-2-one | C5H6O2 | CID 520660. PubChem. [Link]

- Process of purifying lactones.

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

Allylic Rearrangement in NBS Bromination Reactions. OpenRiver, Winona State University. [Link]

-

N-Bromosuccinimide. Wikipedia. [Link]

-

2H-Pyran-2-one, 5,6-dihydro-6-pentyl-. NIST WebBook. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. lobachemie.com [lobachemie.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. carlroth.com:443 [carlroth.com:443]

Spectroscopic Profile of 3,5-Dibromo-5,6-dihydropyran-2-one: A Technical Guide for Advanced Drug Development

This technical guide provides an in-depth analysis of the spectroscopic data for 3,5-Dibromo-5,6-dihydropyran-2-one, a halogenated lactone of interest in synthetic chemistry and drug discovery. The dihydropyran-2-one scaffold is a common motif in various biologically active natural products, and the introduction of bromine atoms can significantly modulate a molecule's physicochemical and pharmacological properties. Understanding the precise structural features of this compound through spectroscopic analysis is paramount for its effective utilization in research and development.

This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Where experimental data is not publicly available, we will provide expert predictions based on established principles and comparative analysis with structurally related compounds.

Molecular Structure and Numbering

To ensure clarity throughout this guide, the atomic numbering convention for the this compound ring system is established as follows:

Figure 1: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the ¹H and predicted ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Experimental ¹H NMR data for this compound has been reported in the literature.[1]

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.37 | d, J = 5.7 Hz | 1H | H-4 |

| 4.76 - 4.81 | m | 2H | H-6 |

| 4.62 - 4.67 | m | 1H | H-5 |

Interpretation and Causality:

-

H-4 (7.37 ppm): The significant downfield shift of this vinylic proton is attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl group (C2) and the bromine atom at C3. The multiplicity of a doublet with a coupling constant of 5.7 Hz indicates its coupling to a single neighboring proton, H-5.

-

H-6 (4.76 - 4.81 ppm): These diastereotopic protons on the carbon adjacent to the ring oxygen (O1) appear as a multiplet. Their downfield shift is a consequence of the electronegativity of the neighboring oxygen atom.

-

H-5 (4.62 - 4.67 ppm): This proton, attached to the same carbon as a bromine atom, is also shifted downfield. The multiplet arises from coupling to the protons on C4 and C6. The presence of the electronegative bromine atom on the same carbon is the primary reason for its deshielding.

Predicted ¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~158 | The carbonyl carbon of an α,β-unsaturated lactone. |

| C4 | ~145 | Vinylic carbon, deshielded by the adjacent carbonyl and bromine. |

| C3 | ~110 | Vinylic carbon bearing a bromine atom. |

| C6 | ~65 | Carbon adjacent to the ring oxygen. |

| C5 | ~40 | Aliphatic carbon bearing a bromine atom. |

Justification for Predictions:

The prediction is based on the ¹³C NMR data of 3-bromo-5,6-dihydro-2H-pyran-2-one, which shows signals at δ: 159.1 (C2), 146.2 (C4), 113.3 (C3), 66.7 (C6), and 26.5 (C5).[1] The introduction of a bromine atom at the C5 position is expected to cause a significant downfield shift for C5 due to the heavy atom effect and a smaller effect on the adjacent C4 and C6 carbons.

Figure 2: Workflow from precursor to spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While an experimental IR spectrum for this compound is not available, we can predict the key absorption bands based on its structure and comparison with related compounds.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740-1720 | Strong | C=O stretch (α,β-unsaturated δ-lactone) |

| ~1620-1600 | Medium | C=C stretch |

| ~1200-1000 | Strong | C-O stretch (ester) |

| ~700-500 | Medium-Strong | C-Br stretch |

Rationale for Predictions:

The IR spectrum of 3-bromo-5,6-dihydro-2H-pyran-2-one shows a strong carbonyl absorption at 1733 cm⁻¹ and a C=C stretch at 1615 cm⁻¹.[1] The presence of an additional bromine atom is not expected to significantly shift the carbonyl and C=C stretching frequencies. The C-Br stretching vibrations typically appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation. The predicted mass and key fragments for this compound are outlined below.

Predicted Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular ion peak will exhibit a characteristic isotopic pattern for two bromine atoms. The most abundant isotopes of bromine are ⁷⁹Br and ⁸¹Br, with approximately equal natural abundance. This will result in a triplet of peaks for the molecular ion at m/z values corresponding to [M]⁺ (both ⁷⁹Br), [M+2]⁺ (one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (both ⁸¹Br), with relative intensities of approximately 1:2:1. The nominal molecular weight is 256 g/mol .

Predicted Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of a Bromine Radical (•Br): This is a common fragmentation for halogenated compounds, leading to a fragment ion [M-Br]⁺.

-

Loss of Carbon Monoxide (CO): Lactones can undergo fragmentation with the loss of CO.

-

Retro-Diels-Alder (RDA) Reaction: Although less common for saturated rings, some cleavage of the dihydropyran ring may occur.

Figure 3: Predicted major fragmentation pathways.

Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of 3-bromo-5,6-dihydro-2H-pyran-2-one.[1]

Step-by-Step Synthesis:

-

A solution of 3-bromo-5,6-dihydro-2H-pyran-2-one in a suitable solvent (e.g., carbon tetrachloride) is prepared in a round-bottom flask.

-

N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) are added to the solution.

-

The reaction mixture is heated to reflux under an inert atmosphere.

-

The reaction progress is monitored by an appropriate technique (e.g., TLC or NMR).

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.

-

The filtrate is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by chromatography on silica gel.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound, a compound of interest for synthetic and medicinal chemists. While a complete set of experimental data is not available in the public domain, this guide combines known ¹H NMR data with expert predictions for ¹³C NMR, IR, and MS, grounded in the analysis of structurally similar compounds. This comprehensive overview serves as a valuable resource for researchers, enabling a deeper understanding of the structural characteristics of this halogenated dihydropyranone and facilitating its application in drug development and other scientific endeavors.

References

-

Posner, G. H.; Afarinkia, K.; Dai, H. An Improved Preparation of 3-Bromo-2H-Pyran-2-one: An Ambiphilic Diene for Diels-Alder Cycloadditions. Org. Synth.1993 , 71, 137. [Link]

Sources

The Dihydropyran-2-one Core: A Technical Guide to its Discovery, History, and Synthetic Evolution

Abstract

The dihydropyran-2-one scaffold, a six-membered δ-lactone, is a privileged heterocyclic motif prominently featured in a vast array of natural products and pharmacologically active compounds. Its inherent chemical functionalities, including an α,β-unsaturated system, offer a versatile platform for synthetic diversification and biological interactions. This in-depth technical guide provides a comprehensive exploration of the dihydropyran-2-one core, from its historical roots in the early days of organic chemistry to the discovery of key natural products that spurred synthetic innovation. We will delve into the evolution of synthetic methodologies, contrasting classical approaches with modern catalytic strategies, and present detailed experimental protocols. Furthermore, this guide will survey the diverse biological activities exhibited by these compounds, offering insights for researchers, scientists, and professionals in drug development.

A Historical Perspective: From Lactide to Bioactive Natural Products

The journey of the dihydropyran-2-one core is intrinsically linked to the broader history of lactones. The term "lactone" itself has its origins in the mid-19th century. In 1844, the French chemist Théophile-Jules Pelouze coined the name from "lactide," a cyclic diester he derived from lactic acid.[1] This initial discovery laid the groundwork for the classification of cyclic esters. By 1880, the German chemist Wilhelm Rudolph Fittig had expanded the definition of "lactone" to encompass all intramolecular carboxylic esters, solidifying their place in organic chemistry.[2]

One of the earliest encounters with a naturally occurring dihydropyran-2-one was with parasorbic acid, the cyclic lactone of sorbic acid. Its story began in 1859 with the hydrolysis of an oil distilled from the unripe berries of the mountain ash tree (Sorbus aucuparia).[3] The true synthetic endeavor for this class of compounds began in the 20th century. In 1900, Doebner accomplished the first synthesis of sorbic acid from crotonaldehyde and malonic acid, which could then be lactonized.

The mid-20th century marked a turning point with the discovery of structurally more complex and biologically active dihydropyran-2-one natural products. These discoveries ignited a wave of interest in their isolation, structural elucidation, and total synthesis.

Key Discoveries of Natural Dihydropyran-2-ones

The following timeline highlights the discovery of several seminal dihydropyran-2-one-containing natural products that have significantly influenced the field.

-

Pestalotin (1972): This gibberellin synergist was isolated from the culture broth of the fungus Pestalotia cryptomeriaecola.[4][5] Its structure was established through chemical and spectral data, revealing a 6-(1'-hydroxypent-1'-yl)-4-methoxy-5,6-dihydro-α-pyrone framework.[4][6] The presence of an α,β-unsaturated lactone was suggested by its UV absorption at 233 nm and IR bands at 1710 and 1635 cm⁻¹.[4]

-

Goniodiol (1991): The styrylpyrone, goniodiol-7-monoacetate, was isolated from Goniothalamus amuyon.[7] Its detailed molecular structure was determined by X-ray crystallographic analysis, which provided unambiguous proof of its stereochemistry. This compound demonstrated potent cytotoxic activities against various tumor cell lines.[7]

-

Tarchonanthuslactone: This natural product, containing an α,β-unsaturated δ-lactone skeleton, has become a popular synthetic target due to its interesting biological activities, although these remain somewhat underexplored.[8]

The Evolution of Synthetic Strategies

The synthesis of dihydropyran-2-ones has evolved significantly from classical lactonization methods to highly sophisticated and stereoselective catalytic approaches.

Classical Synthetic Approaches

Historically, the formation of the δ-lactone ring relied on fundamental organic reactions. These methods, while foundational, often required harsh conditions and offered limited control over stereochemistry.

-

Intramolecular Esterification: The most direct method involves the cyclization of a δ-hydroxy acid. This reaction is often spontaneous for γ- and δ-lactones.[1]

-

Baeyer-Villiger Oxidation: This reaction, discovered in the late 19th century, involves the oxidation of a cyclic ketone with a peroxyacid to form the corresponding lactone.[9] It remains a reliable method for the synthesis of various lactones.

Modern Catalytic Methodologies

The demand for enantiomerically pure and complex dihydropyran-2-one derivatives has driven the development of advanced synthetic methods that offer high levels of selectivity and efficiency.

-

Ring-Closing Metathesis (RCM): The development of well-defined ruthenium catalysts by Grubbs and others has made RCM a powerful tool for the formation of cyclic olefins, including the endocyclic double bond in dihydropyran-2-ones from acyclic diene precursors.[7]

-

N-Heterocyclic Carbene (NHC) Organocatalysis: In recent years, NHCs have emerged as versatile organocatalysts for a variety of transformations, including the synthesis of 3,4-dihydropyran-2-ones.[10] These reactions often proceed through [4+2] or [3+3] cycloadditions.[10]

-

Hetero-Diels-Alder (HDA) Reactions: The HDA reaction between a diene and an aldehyde provides a direct route to the dihydropyran ring system, which can then be oxidized to the corresponding lactone.[11]

Biological Activity and Therapeutic Potential

Dihydropyran-2-one derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[12] Their bioactivity is often attributed to the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, forming covalent bonds with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[12]

| Compound Class/Example | Biological Activity | Potential Therapeutic Area | Reference(s) |

| Goniodiol Derivatives | Cytotoxic | Anticancer | [7] |

| Pestalotin and Derivatives | Gibberellin Synergist, Cytotoxic | Agriculture, Anticancer | [4][12] |

| Tarchonanthuslactone Analogs | Cytotoxic, induces apoptosis | Anticancer | [8] |

| General Dihydropyran-2-ones | Antimicrobial, Antifungal | Infectious Diseases | [5] |

| General Dihydropyran-2-ones | Anti-inflammatory | Inflammatory Disorders | [5] |

Experimental Protocols

To provide a practical context, this section details a representative protocol for the isolation of a natural dihydropyran-2-one and a general synthetic procedure.

Isolation of Pestalotin from Pestalotia cryptomeriaecola

This protocol is adapted from the original isolation procedure described by Kimura and Tamura in 1972.[4]

1. Fungal Cultivation:

-

Grow Pestalotia cryptomeriaecola in shake culture on Czapek-Dox medium for 7 days at 27°C.

2. Extraction:

-

Add acetone to the culture broth and filter to remove mycelia.

-

Evaporate the filtrate to a small volume and extract with ethyl acetate at pH 3.

-

Wash the ethyl acetate extract successively with a dilute sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain a neutral residue.

3. Chromatographic Purification:

-

Subject the neutral residue to column chromatography on silicic acid.

-

Elute the column with a stepwise gradient of benzene-ethyl acetate.

-

Monitor the fractions for biological activity (e.g., gibberellin synergistic activity). The active fraction typically elutes with benzene containing 30% ethyl acetate.

-

Evaporate the solvent from the active fraction and subject the residue to preparative thin-layer chromatography (TLC) using a silica gel plate and a solvent system of ethyl acetate-benzene (1:1, v/v).

-

Scrape the band corresponding to pestalotin and extract with ethyl acetate.

-

Evaporate the solvent to yield crude crystals of pestalotin.

4. Recrystallization:

-

Recrystallize the crude product from an n-hexane-benzene mixture to afford colorless crystals of pure pestalotin.

General Synthesis of a 5,6-Dihydropyran-2-one via Ring-Closing Metathesis

This generalized protocol illustrates a modern approach to the dihydropyran-2-one core.

1. Substrate Synthesis:

-

Synthesize an appropriate diene-containing ester. A common strategy is the esterification of an unsaturated carboxylic acid with an unsaturated alcohol.

2. Ring-Closing Metathesis:

-

Dissolve the diene ester in an appropriate solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).

-

Add a catalytic amount of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

3. Purification:

-

Quench the reaction by adding a suitable reagent (e.g., ethyl vinyl ether).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5,6-dihydropyran-2-one.

Conclusion

The dihydropyran-2-one core has traversed a remarkable journey from its conceptual origins in the 19th century to its current status as a cornerstone in natural product chemistry and drug discovery. The discovery of bioactive natural products like pestalotin and goniodiol has not only unveiled their therapeutic potential but also catalyzed the development of innovative and elegant synthetic strategies. The continuous evolution of synthetic methodologies, from classical intramolecular cyclizations to modern catalytic C-H functionalization and metathesis reactions, has provided chemists with powerful tools to access a vast chemical space of dihydropyran-2-one derivatives. As our understanding of the biological targets and mechanisms of action of these compounds deepens, the dihydropyran-2-one scaffold is poised to remain a fertile ground for the discovery of novel therapeutics and chemical probes.

References

-

Kimura, Y., & Tamura, S. (1972). Isolation and Structure of Pestalotin, a Gibberellin Synergist from Pestalotia cryptomeriaecola. Agricultural and Biological Chemistry, 36(11), 1925-1930. [Link]

-

Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. (2025). ResearchGate. [Link]

-

Nakagawa, M., & Nakanishi, K. (1979). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 59, 1. [Link]

-

Hamdy, A. K., et al. (2025). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Synlett, 36(16), 2585-2590. [Link]

-

Eskandari, K., & Rafieian-Kopaei, M. (2016). SYNTHESIS OF 5,6-DIHYDRO-2H-PYRAN-2-ONES (MICROREVIEW). Chemistry of Heterocyclic Compounds, 52(3), 158-160. [Link]

-

Lactone. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Wu, T. S., et al. (1991). The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon. Journal of Natural Products, 54(4), 1077-1081. [Link]

-

Synthesis of 5,6-dihydropyran-2-ones. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Sante, M., et al. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules, 28(2), 743. [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [Link]

-

Lactone. (2010). In Encyclopædia Britannica. [Link]

-

Stevenson, R., & Weber, J. V. (1988). Synthesis of (±)-Parasorbic Acid and (±)-Massoilactone from Meldrum's Acid. Journal of Natural Products, 51(6), 1210-1212. [Link]

-

Crombie, L., & Firth, P. A. (1968). Biosynthesis of parasorbic acid (hex-2-en-5-olide) by the rowan berry (Sorbus aucuparia L.). Journal of the Chemical Society C: Organic, 2230-2234. [Link]

-

Synthesis of Sorbic Acid. (n.d.). University of Bristol. [Link]

-

Lactone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Morales-Manrique, C., Baquero, E. A., & Guevara-Pulido, J. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [Link]

-

Parasorbic acid. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Kysil, D., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC, 2012(8), 226-230. [Link]

-

Synthesis of lactone lactam: A useful precursor towards (-)-Geissman Waiss lactone. (2025). ResearchGate. [Link]

-

Kieslich, D., & Christoffers, J. (2021). Cyanide-Catalyzed Rearrangement Gives δ-Lactones. ChemistryViews. [Link]

-

Cheng, J., et al. (2021). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications, 57(62), 7671-7674. [Link]

-

Scharinger, A., et al. (2021). Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. Food Chemistry, 365, 130497. [Link]

-

Pilli, R. A., et al. (2015). (-)-Tarchonanthuslactone: Design of New Analogues, Evaluation of their Antiproliferative Activity on Cancer Cell Lines, and Preliminary Mechanistic Studies. ChemMedChem, 10(11), 1846-1855. [Link]

-

(2S)-2-((1S)-1-hydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one. (n.d.). PubChem. [Link]

-

7-Hydroxy pestalotin. (n.d.). PubChem. [Link]

-

Paterson, T., & Wood, H. C. S. (1972). The biosynthesis of pteridines. Part VI. Studies of the mechanism of riboflavin biosynthesis. Journal of the Chemical Society, Perkin Transactions 1, 1051-1056. [Link]

Sources

- 1. Lactone - Wikipedia [en.wikipedia.org]

- 2. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. (2S)-2-((1S)-1-hydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one | C11H18O4 | CID 182201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. Design and synthesis of New δ-Lactone derivatives - American Chemical Society [acs.digitellinc.com]

- 9. Cyanide-Catalyzed Rearrangement Gives δ-Lactones - ChemistryViews [chemistryviews.org]

- 10. mdpi.com [mdpi.com]

- 11. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Brominated Dihydropyranones: A Technical Guide to Synthesis, Reactivity, and Application in Drug Discovery

Abstract

Brominated dihydropyranones represent a class of heterocyclic compounds with significant potential in synthetic and medicinal chemistry. The dihydropyranone core is a privileged scaffold found in numerous biologically active molecules, and the strategic incorporation of a bromine atom provides a versatile functional handle for subsequent chemical modifications.[1] This dual functionality makes these compounds highly valuable as building blocks for complex molecular architectures and as potential therapeutic agents themselves. This technical guide provides an in-depth review of the synthesis, spectroscopic characterization, chemical reactivity, and applications of brominated dihydropyranones, with a particular focus on their emerging role in drug development. We will explore the causality behind synthetic choices, present detailed, field-proven protocols, and analyze structure-activity relationships to equip researchers and drug development professionals with a comprehensive understanding of this important molecular class.

Introduction: The Strategic Value of Brominated Dihydropyranones

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[2] Among them, the dihydropyranone motif is a recurring feature in natural products and pharmacologically active compounds, making its efficient synthesis a critical goal in drug discovery.[3] The introduction of a bromine atom onto this scaffold is a deliberate and strategic decision in molecular design. Bromine can significantly modulate a molecule's biological activity and pharmacokinetic properties through several mechanisms:

-

Halogen Bonding: The bromine atom can act as a Lewis acid, forming non-covalent "halogen bonds" with biological targets, which can enhance binding affinity and selectivity.

-

Lipophilicity Modulation: The bulky and lipophilic nature of bromine can improve a drug candidate's ability to cross cell membranes.

-

Metabolic Blocking: Placing a bromine atom at a site susceptible to metabolic degradation can block unwanted metabolism, thereby increasing the drug's half-life.

-

Synthetic Handle: Most importantly, the carbon-bromine bond is a highly versatile functional group, serving as a reactive site for a multitude of transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern drug synthesis.[1]

This guide will focus on the practical aspects of working with these valuable compounds, bridging the gap between fundamental organic chemistry and applied medicinal science.

Synthetic Strategies for Brominated Dihydropyranones

The synthesis of a brominated dihydropyranone can be approached in two primary ways: constructing the dihydropyranone ring first and then introducing bromine, or incorporating a bromine-containing building block during the ring's formation. The former approach is often more common and versatile.

Foundational Synthesis of the Dihydropyranone Core

Numerous methods exist for synthesizing the dihydropyranone skeleton. Notable strategies include:

-

Hetero-Diels-Alder Reactions: A [4+2] cycloaddition between a diene and an aldehyde or ketone to form the dihydropyran ring.

-

N-Heterocyclic Carbene (NHC) Catalysis: NHCs can catalyze the annulation of various substrates to produce dihydropyranones with high efficiency and stereoselectivity.

-

Intramolecular Cyclization: Methods such as the cyclization of phenoxyethynyl diols can yield substituted dihydropyranones.[4]

The choice of method depends on the desired substitution pattern and stereochemistry of the final product.

Key Bromination Methodologies: Electrophilic Addition-Elimination

A robust and widely used method for synthesizing α-brominated α,β-unsaturated lactones, such as 3-bromo-5,6-dihydro-2H-pyran-2-one, is the direct bromination of the corresponding saturated or partially saturated lactone. This process is not a simple electrophilic aromatic substitution, but rather a sequence of electrophilic addition followed by elimination.

Causality Behind the Method: The reaction begins with the electrophilic attack of molecular bromine (Br₂) on the double bond of the precursor, 5,6-dihydro-2H-pyran-2-one. This forms a cyclic bromonium ion intermediate, which is then opened by the bromide ion (Br⁻) to yield a more stable, albeit transient, dibrominated intermediate. The key to re-establishing the valuable α,β-unsaturation is a base-mediated elimination of hydrogen bromide (HBr). A non-nucleophilic organic base like triethylamine (TEA) is the ideal choice for this step; its purpose is solely to remove a proton from the α-position, facilitating the E2 elimination of HBr without risking nucleophilic attack on the lactone's carbonyl group, which would lead to undesired ring-opening byproducts. This two-step sequence—addition followed by elimination—is a reliable strategy for converting an alkene within a lactone system into a vinyl bromide.

Detailed Experimental Protocol: Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one

The following protocol is adapted from a verified procedure and represents a self-validating system for the synthesis of a key brominated dihydropyranone intermediate.[5]

Step-by-Step Methodology:

-

Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a pressure-equalizing addition funnel, and a drying tube. The flask is charged with 5,6-dihydro-2H-pyran-2-one (10.15 g, 0.103 mol) and dichloromethane (350 mL).[5]

-

Bromine Addition: A solution of bromine (16.7 g, 0.105 mol) in dichloromethane (130 mL) is added dropwise from the addition funnel over 4 hours. The reaction is exothermic and may require external cooling to maintain room temperature.[5]

-

Reaction Monitoring: The progress of the addition reaction is monitored to ensure complete consumption of the starting material. This is crucial to prevent side reactions and is best analyzed by taking a small aliquot for ¹H NMR analysis.[5]

-

Elimination: After the bromine addition is complete, the pale orange solution is stirred for an additional 2 hours. The mixture is then cooled in an ice bath to 0 °C. Triethylamine (15.0 mL, 0.107 mol) is added via syringe over 2 minutes. The resulting colorless solution is stirred for 40 minutes at 0 °C.[5]

-

Workup: The reaction mixture is transferred to a 1-L separatory funnel and washed twice with 150 mL of water to remove triethylammonium bromide salts.[5]

-

Purification: The organic phase is dried over anhydrous sodium sulfate, filtered through a pad of silica gel, and concentrated under reduced pressure to yield 3-bromo-5,6-dihydro-2H-pyran-2-one as a colorless oil which may solidify upon standing.[5]

Spectroscopic & Structural Characterization

Unambiguous characterization of the synthesized brominated dihydropyranone is essential. A combination of NMR, IR, and mass spectrometry provides a complete structural picture.

¹H NMR: The proton NMR spectrum is highly diagnostic. The vinyl proton at the 4-position typically appears as a triplet downfield (around δ 7.30 ppm) due to coupling with the adjacent methylene protons at the 5-position. The methylene groups at C5 (δ ~2.58 ppm) and C6 (δ ~4.49 ppm) also show characteristic splitting patterns (dt and t, respectively).[5]

¹³C NMR: The carbon spectrum confirms the key functional groups. Notable signals include the lactone carbonyl (C2, δ ~159.1 ppm), the brominated vinyl carbon (C3, δ ~113.3 ppm), the other vinyl carbon (C4, δ ~146.2 ppm), and the saturated carbons at C6 (δ ~66.7 ppm) and C5 (δ ~26.5 ppm).[5]

IR Spectroscopy: The infrared spectrum shows a strong, characteristic absorption band for the α,β-unsaturated lactone carbonyl (C=O) stretch around 1733 cm⁻¹. A second prominent band for the C=C double bond stretch appears near 1615 cm⁻¹.[5]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound. The molecular ion (M⁺) will appear as two peaks of nearly equal intensity (the M⁺ and M+2 peaks), separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For 3-bromo-5,6-dihydro-2H-pyran-2-one, these peaks appear at m/z 176 and 178.[5]

| Parameter | 3-Bromo-5,6-dihydro-2H-pyran-2-one [5] | Rationale / Interpretation |

| Formula | C₅H₅BrO₂ | |

| MW | 176.99 g/mol | |

| ¹H NMR (CDCl₃) | δ 7.30 (t, 1H), 4.49 (t, 2H), 2.58 (dt, 2H) | Vinyl H (C4), O-CH₂ (C6), Allylic CH₂ (C5) |

| ¹³C NMR (CDCl₃) | δ 159.1, 146.2, 113.3, 66.7, 26.5 | C=O, C4, C3-Br, C6, C5 |

| IR (neat) | 1733 cm⁻¹, 1615 cm⁻¹ | C=O stretch (α,β-unsaturated lactone), C=C stretch |

| MS (EI) | m/z 178, 176 (M⁺, 1:1 ratio) | Characteristic isotopic pattern for one bromine atom |

Reactivity and Synthetic Utility

The true power of brominated dihydropyranones lies in their utility as synthetic intermediates. The bromine atom serves as a linchpin for building molecular complexity.

Cross-Coupling Reactions

The vinyl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the dihydropyranone ring, a transformation that is difficult to achieve otherwise. This opens up avenues to a vast library of derivatives for structure-activity relationship (SAR) studies.

Cycloaddition Reactions

Brominated 2-pyrones (the fully unsaturated analogs) are highly effective dienes in [4+2] Diels-Alder cycloadditions. The bromine substituents significantly influence the electronics and reactivity of the diene system. Studies have shown that the reactivity of bromo-2-pyrones in these cycloadditions follows the order: 3,5-dibromo-2-pyrone > 5-bromo-2-pyrone > 3-bromo-2-pyrone.[6] This demonstrates that the bromine atom's electron-withdrawing nature enhances the diene's reactivity, making these compounds powerful tools for constructing complex polycyclic systems.[6]

Applications in Drug Discovery: Anticancer Potential

The strategic placement of bromine on a pyranone scaffold has been shown to impart significant biological activity. While research on brominated dihydropyranones is still emerging, studies on the closely related brominated 4-pyranone derivatives have demonstrated potent antileukemic activity.

A study evaluating a series of halogenated 5-hydroxy-2-hydroxymethyl-4-pyranone derivatives against L1210 murine leukemia cells found that the parent, non-brominated compound was inactive. In contrast, several brominated analogs exhibited cytotoxicity in the low micromolar range.[7] This finding strongly suggests that the bromine atom is essential for the observed anticancer activity.

| Compound | Structure | IC₅₀ (µM) vs L1210 Cells [7] |

| 5-Hydroxy-2-hydroxymethyl-4-pyranone | (Parent Compound) | No effect |

| 2-Bromomethyl-5-hydroxy-4-pyranone | 4.30 | |

| 6-Bromo-5-hydroxy-2-hydroxymethyl-4-pyranone | 3.75 | |

| 6-Bromo-2-bromomethyl-5-hydroxy-4-pyranone | 3.40 |

Structure-Activity Relationship (SAR) Insights: From the data in Table 2, several preliminary SAR conclusions can be drawn:

-

Bromination is Key: The introduction of bromine is critical for cytotoxicity, as the parent compound is inactive.[7]

-

Position Matters: Bromination at the 6-position of the ring appears to enhance potency compared to bromination on the methyl group at the 2-position (3.75 µM vs. 4.30 µM).[7]

-

Multiple Bromines Increase Potency: The dibrominated compound, with bromine at both the ring and the side chain, is the most potent derivative in the series (IC₅₀ = 3.40 µM).[7]

These findings are consistent with broader trends where bromination of heterocyclic scaffolds often leads to enhanced anticancer activity.[8] For example, brominated furanone derivatives have also shown strong cytotoxic effects against prostate and glioblastoma cell lines, with the position of the bromine atom being crucial for activity.

Conclusion & Future Outlook

Brominated dihydropyranones are more than simple halogenated heterocycles; they are strategically designed building blocks that offer immense value to synthetic and medicinal chemists. Their synthesis is achievable through robust and well-understood chemical transformations, and their characterization is straightforward with modern spectroscopic techniques. The true potential of these molecules is realized in their application, where the bromine atom acts as a versatile handle for creating diverse molecular libraries and as a key pharmacophoric element for enhancing biological activity.

The demonstrated anticancer potential of related brominated pyranones provides a strong rationale for the expanded investigation of brominated dihydropyranones in drug discovery programs. Future work should focus on leveraging the synthetic versatility of these compounds to generate focused libraries for screening against various disease targets, including cancer, infectious diseases, and inflammatory disorders. Elucidating the precise mechanism of action and exploring further SAR will undoubtedly solidify the role of brominated dihydropyranones as indispensable tools in the development of next-generation therapeutics.

References

-

Magalhães, C.M., González-Berdullas, P., Pereira, M., Duarte, D., Vale, N., & Da Silva, J.C.G.E. (2022). Investigation of the anticancer and drug combination potential of brominated coelenteramines toward breast and prostate cancer. Int. J. Mol. Sci., 23, 13981. [Link]

-

García-Cánovas, M., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Pharmaceuticals. [Link]

-

Jain, S., et al. (2022). Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. Der Pharma Chemica. [Link]

-

ResearchGate. (n.d.). Structure, biological activity, and synthesis of dihydropyranones. ResearchGate. [Link]

-

Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

-